(2-Bromophenyl)(naphthalen-1-yl)methanone

Catalog No.
S14921636
CAS No.
94540-11-1
M.F
C17H11BrO
M. Wt
311.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromophenyl)(naphthalen-1-yl)methanone

CAS Number

94540-11-1

Product Name

(2-Bromophenyl)(naphthalen-1-yl)methanone

IUPAC Name

(2-bromophenyl)-naphthalen-1-ylmethanone

Molecular Formula

C17H11BrO

Molecular Weight

311.2 g/mol

InChI

InChI=1S/C17H11BrO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H

InChI Key

JVZOGBAVPHMDGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC=C3Br

(2-Bromophenyl)(naphthalen-1-yl)methanone is a chemical compound characterized by its unique structure, which includes a brominated phenyl group and a naphthalene moiety attached to a ketone functional group. The compound's IUPAC name is (2-bromophenyl)(naphthalen-1-yl)methanone, and its molecular formula is C15H11BrOC_{15}H_{11}BrO. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both aromatic and halogenated groups, which can influence its reactivity and biological activity.

  • Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted by various nucleophiles, leading to diverse derivatives.
  • Oxidation and Reduction Reactions: Under specific conditions, the compound can be oxidized or reduced, altering its functional groups and potentially enhancing its biological activity.

Common reagents for these reactions include:

  • Nucleophiles: Amines or thiols for substitution reactions.
  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.

The products formed depend on the specific conditions and reagents used, allowing for a variety of derivatives with different properties.

The biological activity of (2-Bromophenyl)(naphthalen-1-yl)methanone has been explored in various studies. Its structural features suggest potential interactions with biological targets, including enzymes and receptors. The presence of the bromine atom may enhance lipophilicity, potentially improving membrane permeability and bioavailability. Preliminary studies indicate that compounds with similar structures exhibit anti-cancer, anti-inflammatory, and antimicrobial properties, suggesting that this compound may also possess significant biological activities worth investigating further.

The synthesis of (2-Bromophenyl)(naphthalen-1-yl)methanone typically involves the following steps:

  • Starting Materials: The synthesis generally begins with 2-bromobenzoyl chloride and naphthalene derivatives.
  • Reaction Conditions: The reaction is conducted in the presence of a base (e.g., triethylamine) to neutralize hydrochloric acid produced during the reaction.
  • Purification: After completion of the reaction, purification is achieved through column chromatography to isolate the desired product.

This method allows for the efficient production of (2-Bromophenyl)(naphthalen-1-yl)methanone with high yields under controlled conditions.

(2-Bromophenyl)(naphthalen-1-yl)methanone has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases.
  • Organic Synthesis: As an intermediate in synthesizing more complex organic molecules.
  • Material Science: In the development of new materials with specific electronic or optical properties due to its aromatic nature.

Interaction studies involving (2-Bromophenyl)(naphthalen-1-yl)methanone focus on its binding affinity to specific biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with enzymes or receptors at the molecular level.
  • In Vitro Assays: To evaluate the biological effects of the compound on cell lines or microbial cultures.

These studies are crucial for understanding the mechanisms underlying the compound's biological activity and guiding further development.

Several compounds share structural similarities with (2-Bromophenyl)(naphthalen-1-yl)methanone. Here are some examples:

Compound NameStructureUnique Features
(2-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanoneStructureContains a pyridine moiety, enhancing potential interactions with biological targets.
(2-Bromophenyl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanoneN/ASimilar substitution pattern but different pyridine positioning may affect reactivity.
(2-Aminophenyl)(4-bromophenyl)methanoneN/AFeatures an amino group that can participate in additional reactions compared to bromine.

Uniqueness

(2-Bromophenyl)(naphthalen-1-yl)methanone is unique due to its specific substitution pattern involving both a brominated phenyl group and a naphthalene moiety. This combination can significantly influence its reactivity, stability, and biological activity compared to other similar compounds. The distinct positioning of functional groups allows for targeted modifications that can enhance desired properties while minimizing side effects in potential therapeutic applications.

XLogP3

5.2

Hydrogen Bond Acceptor Count

1

Exact Mass

309.99933 g/mol

Monoisotopic Mass

309.99933 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

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